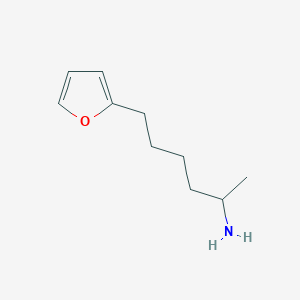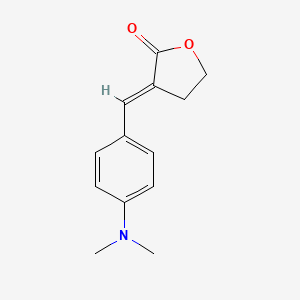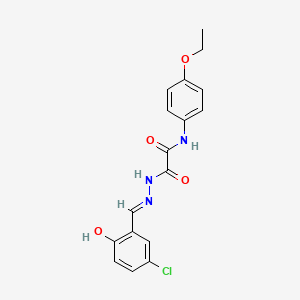
2-(5-Aminohexyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Aminohexyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with an aminohexyl group. Furans are heterocyclic aromatic compounds with a five-membered ring containing one oxygen atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminohexyl)furan can be achieved through several methods. One common approach involves the reaction of furan with 5-aminohexyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions has been explored for the efficient production of furan derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Aminohexyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aminohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Primary and secondary amines.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Aminohexyl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mécanisme D'action
The mechanism of action of 2-(5-Aminohexyl)furan involves its interaction with specific molecular targets and pathways. The aminohexyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring’s aromatic nature allows it to participate in π-π stacking interactions, further modulating its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic Acid (FDCA): A versatile furan derivative used in polymer synthesis.
2,5-Dimethylfuran (DMF): Known for its potential as a biofuel.
Furfuryl Alcohol: Used in the production of resins and polymers.
Uniqueness
2-(5-Aminohexyl)furan stands out due to its unique aminohexyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
6-(furan-2-yl)hexan-2-amine |
InChI |
InChI=1S/C10H17NO/c1-9(11)5-2-3-6-10-7-4-8-12-10/h4,7-9H,2-3,5-6,11H2,1H3 |
Clé InChI |
USHYOUHIULPRTN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC1=CC=CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)


![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)






![Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)
